Methyl 7-bromo-3-methoxy-2-naphthoate
Overview
Description
Methyl 7-bromo-3-methoxy-2-naphthoate: is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 3rd position, and a methyl ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3-methoxy-2-naphthoic acid: The synthesis begins with the bromination of 3-methoxy-2-naphthoic acid using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7th position.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 7-bromo-3-methoxy-2-naphthoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding 7-hydroxy derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of the corresponding aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: 7-amino-3-methoxy-2-naphthoate or 7-thio-3-methoxy-2-naphthoate.
Reduction: 7-hydroxy-3-methoxy-2-naphthoate.
Oxidation: 7-bromo-3-formyl-2-naphthoate or 7-bromo-3-carboxy-2-naphthoate.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 7-bromo-3-methoxy-2-naphthoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development: The compound’s structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Mechanism of Action
The mechanism of action of methyl 7-bromo-3-methoxy-2-naphthoate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-methoxy-2-naphthoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 7-bromo-3-hydroxy-2-naphthoate: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and solubility.
Methyl 7-bromo-2-naphthoate: Lacks the methoxy group, affecting its electronic properties and reactivity.
Properties
IUPAC Name |
methyl 7-bromo-3-methoxynaphthalene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-12-7-8-3-4-10(14)5-9(8)6-11(12)13(15)17-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTGKUXAFSMVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.